Glycyl-L-A-aminopimelyl-E-(D-2-aminoethyl)phosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Glycyl-L-α-aminopimélyl-E-(D-2-aminoéthyl)phosphonate implique plusieurs étapes, commençant généralement par la préparation des dérivés d'acides aminés. Les conditions de réaction nécessitent souvent un contrôle précis de la température, du pH et l'utilisation de catalyseurs spécifiques pour garantir la formation correcte des liaisons peptidiques. Les voies de synthèse détaillées et les conditions de réaction ne sont pas facilement disponibles dans la littérature, mais elles impliquent généralement des techniques de synthèse peptidique standard .

Méthodes de production industrielle

La production industrielle de Glycyl-L-α-aminopimélyl-E-(D-2-aminoéthyl)phosphonate impliquerait probablement des méthodes de synthèse peptidique à grande échelle, notamment la synthèse peptidique en phase solide (SPPS) ou la synthèse en phase solution. Ces méthodes permettent une production efficace et évolutive de peptides à haute pureté et à rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions

Le Glycyl-L-α-aminopimélyl-E-(D-2-aminoéthyl)phosphonate peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites.

Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH et des systèmes de solvants pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des peptides oxydés, tandis que la réduction peut produire des peptides réduits. Les réactions de substitution peuvent conduire à des peptides modifiés avec des groupes fonctionnels différents .

Applications de la recherche scientifique

Le Glycyl-L-α-aminopimélyl-E-(D-2-aminoéthyl)phosphonate présente plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et des réactions peptidiques.

Biologie : Investigué pour son rôle dans les processus biologiques et les interactions avec les enzymes.

Médecine : Exploré pour des applications thérapeutiques potentielles, y compris comme inhibiteurs enzymatiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.

Mécanisme d'action

Le mécanisme d'action du Glycyl-L-α-aminopimélyl-E-(D-2-aminoéthyl)phosphonate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. Par exemple, il peut inhiber l'activité de la D-alanyl-D-alanine carboxypeptidase, une enzyme impliquée dans la synthèse de la paroi cellulaire bactérienne. Cette inhibition se produit par la liaison du composé au site actif de l'enzyme, l'empêchant de catalyser sa réaction normale .

Applications De Recherche Scientifique

Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in biological processes and interactions with enzymes.

Medicine: Explored for potential therapeutic applications, including as enzyme inhibitors.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of D-alanyl-D-alanine carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing it from catalyzing its normal reaction .

Comparaison Avec Des Composés Similaires

Composés similaires

Glycyl-L-α-aminopimélyl-E-(D-2-aminoéthyl)phosphonate : Unique en raison de sa structure et de ses groupes fonctionnels spécifiques.

Autres peptides : Les peptides similaires peuvent inclure ceux ayant des séquences d'acides aminés ou des modifications différentes.

Unicité

Le Glycyl-L-α-aminopimélyl-E-(D-2-aminoéthyl)phosphonate est unique en raison de sa combinaison spécifique d'acides aminés et de groupe phosphonate, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications de recherche et industrielles spécifiques .

Propriétés

Formule moléculaire |

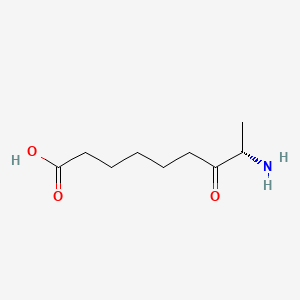

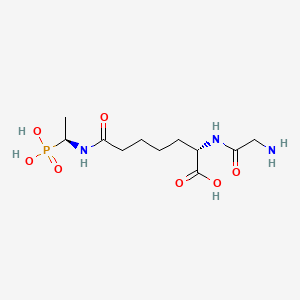

C11H22N3O7P |

|---|---|

Poids moléculaire |

339.28 g/mol |

Nom IUPAC |

(2S)-2-[(2-aminoacetyl)amino]-7-oxo-7-[[(1S)-1-phosphonoethyl]amino]heptanoic acid |

InChI |

InChI=1S/C11H22N3O7P/c1-7(22(19,20)21)13-9(15)5-3-2-4-8(11(17)18)14-10(16)6-12/h7-8H,2-6,12H2,1H3,(H,13,15)(H,14,16)(H,17,18)(H2,19,20,21)/t7-,8-/m0/s1 |

Clé InChI |

DREJXTKPUGMERN-YUMQZZPRSA-N |

SMILES isomérique |

C[C@@H](NC(=O)CCCC[C@@H](C(=O)O)NC(=O)CN)P(=O)(O)O |

SMILES canonique |

CC(NC(=O)CCCCC(C(=O)O)NC(=O)CN)P(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-Dihydroxy-2-hydroxymethyl-5-(2-hydroxy-nonyl)-tetrahydro-furan-2-yloxy]-6-hydroxymethyl-tetra hydro-pyran-3,4,5-triol](/img/structure/B10778366.png)

![[2-Aminomethyl-5-Oxo-4-(4-Oxo-Cyclohexa-2,5-Dienylmethyl)-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10778377.png)

![pyridin-3-ylmethyl N-[(2R)-1-[[(3S)-1-hydroxy-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10778391.png)

![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)

![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-methoxy-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10778398.png)

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)